5-Chloro-2,6-dimethoxypyridine-3-methanol
Description
Significance of Pyridines as Core Heterocycles in Synthetic Chemistry Research
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental building block in a vast array of chemical endeavors. rsc.orggoogleapis.com The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and making it a versatile scaffold in both organic and medicinal chemistry. nih.gov Pyridine and its derivatives are integral components of numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. googleapis.com
The true power of the pyridine scaffold lies in its adaptability. The ring can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This capability has led to the development of a multitude of pyridine-containing compounds with a wide spectrum of applications, ranging from catalysis and materials science to the development of agrochemicals and pharmaceuticals. rsc.orggoogleapis.com In the realm of drug discovery, pyridine-based structures are found in a remarkable number of approved therapeutic agents, highlighting their importance as "privileged scaffolds." mdpi.com These scaffolds have been instrumental in the creation of drugs for treating a wide range of conditions, including cancer, bacterial infections, and neurological disorders. acs.orgwikipedia.org
Contextualization of 5-Chloro-2,6-dimethoxypyridine-3-methanol within Pyridine Chemistry
This compound emerges as a specifically substituted pyridine derivative, incorporating several key functional groups that are of interest to synthetic chemists. The pyridine core provides the fundamental aromatic heterocyclic structure. The chloro group at the 5-position acts as a potential site for further chemical modification through various coupling reactions. The two methoxy (B1213986) groups at the 2- and 6-positions significantly influence the electronic nature of the pyridine ring, and the methanol (B129727) group at the 3-position offers a reactive handle for derivatization, such as through oxidation or esterification.
The combination of these functionalities on a single pyridine ring makes this compound a potentially valuable intermediate in the synthesis of more complex molecules. Its structure suggests possibilities for creating a diverse library of compounds for various research applications.
Scope and Research Focus on this compound
This article will focus exclusively on the chemical compound this compound. The primary objective is to present its fundamental chemical properties and to explore its potential, based on the known reactivity of its constituent functional groups. While specific, dedicated research on this particular molecule is not widely available in peer-reviewed literature, this article will provide a comprehensive overview based on established principles of pyridine chemistry and data available from chemical suppliers. The discussion will be strictly limited to the chemical nature of the compound and will not include any information on dosage, administration, or safety profiles.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1879026-29-5 | aobchem.com |
| Molecular Formula | C₈H₁₀ClNO₃ | aobchem.com |
| Molecular Weight | 203.62 g/mol | aobchem.com |
| IUPAC Name | (5-chloro-2,6-dimethoxypyridin-3-yl)methanol | N/A |
| Canonical SMILES | COC1=C(C=C(N=C1OC)Cl)CO | N/A |
| InChI Key | UAOFMNLMJQAWGX-UHFFFAOYSA-N | N/A |
Detailed Research Findings (Based on Analogous Structures)
Due to the limited specific research on this compound, the following sections will discuss its potential synthesis and reactivity based on established chemical principles and studies of similarly substituted pyridine derivatives.
Potential Synthetic Pathways:
The synthesis of polysubstituted pyridines can be achieved through various methodologies. For a molecule like this compound, a plausible synthetic route could involve a multi-step process starting from a simpler pyridine precursor. One could envision the synthesis beginning with a dihydroxypyridine, which is then subjected to methoxylation, followed by chlorination and finally the introduction of the methanol group. The precise sequence of these steps would be crucial to avoid unwanted side reactions and to achieve the desired substitution pattern. Patent literature describes various methods for producing substituted pyridines, including processes for preparing 2,6-dihydroxy-3,4-dialkylpyridines and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which, while not identical, demonstrate the types of transformations that could be employed. google.comgoogle.com
Potential Chemical Reactivity:
The reactivity of this compound can be inferred from its functional groups:
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position of the pyridine ring is a likely site for nucleophilic aromatic substitution reactions. Halogenated pyridines are known to undergo such reactions, allowing for the introduction of a wide range of nucleophiles. acs.org
Reactions of the Hydroxymethyl Group: The primary alcohol functionality (-CH₂OH) can undergo a variety of common organic transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to a leaving group for subsequent substitution reactions.
Reactions of the Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh acidic conditions to yield the corresponding hydroxypyridines.
Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituent provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Potential Research Applications:
Given the functional groups present, this compound could serve as a valuable building block in several areas of chemical research:
Medicinal Chemistry: As pyridine scaffolds are prominent in drug discovery, this compound could be a precursor for the synthesis of novel bioactive molecules. The various functional groups allow for diverse modifications to explore structure-activity relationships. Pyridine derivatives have been investigated as potential VEGFR-2 inhibitors for anticancer applications, and the substitution pattern of this compound could be of interest in designing new kinase inhibitors. wikipedia.org
Materials Science: Substituted pyridines can be incorporated into polymers and other materials to impart specific properties. The potential for this molecule to be integrated into larger systems through its reactive handles makes it a candidate for the development of new functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2,6-dimethoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFMNLMJQAWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263878 | |
| Record name | 3-Pyridinemethanol, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-29-5 | |
| Record name | 3-Pyridinemethanol, 5-chloro-2,6-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 5-chloro-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301263878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2,6 Dimethoxypyridine 3 Methanol
Established Synthetic Routes to 5-Chloro-2,6-dimethoxypyridine-3-methanol
While a direct, one-pot synthesis of this compound is not prominently described in the literature, its synthesis can be envisaged through a series of well-established transformations. These routes typically involve the initial construction of a core pyridine (B92270) structure followed by sequential functionalization.
Multistep Synthetic Sequences from Readily Available Pyridine Precursors
A logical and common approach to synthesizing polysubstituted pyridines like this compound involves a linear sequence of reactions starting from a simpler, commercially available pyridine derivative. A plausible pathway would commence with a di-substituted pyridine and proceed through a series of regioselective reactions to install the remaining functional groups.
One potential precursor is 2,6-dichloropyridine (B45657), which can be converted to 2,6-dimethoxypyridine (B38085). chemicalbook.com The synthesis of 2,6-dimethoxypyridine can be achieved by reacting 2,6-dichloropyridine with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com This nucleophilic substitution of the chloro groups with methoxy (B1213986) groups is a standard transformation in pyridine chemistry.
Following the formation of the 2,6-dimethoxypyridine core, the subsequent steps would involve the introduction of the chloro and hydroxymethyl groups at the C5 and C3 positions, respectively. The order of these introductions is critical to the success of the synthesis and is dictated by the directing effects of the existing methoxy groups.
Regioselective Functionalization Strategies
The key to the successful synthesis of this compound lies in the regioselective functionalization of the 2,6-dimethoxypyridine ring. The two methoxy groups are ortho-para directing and activating, meaning they will direct incoming electrophiles primarily to the C3, C5 (para), and C4 (ortho) positions.
Chlorination: The introduction of the chlorine atom at the C5 position would likely proceed via an electrophilic aromatic substitution reaction. The use of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), would be a standard choice. The electron-donating nature of the two methoxy groups should facilitate this substitution. The directing effects of the methoxy groups would favor substitution at the C3 and C5 positions. Achieving high regioselectivity for the C5 position might require careful control of reaction conditions or the use of specific catalysts.
Introduction of the Methanol Group: The introduction of the methanol group at the C3 position can be accomplished in a two-step sequence: formylation followed by reduction.
Formylation: A Vilsmeier-Haack or a related formylation reaction could be employed to introduce a formyl group (-CHO) at the C3 position. clockss.org This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. The strong activating effect of the methoxy groups should direct the formylation to one of the available ortho/para positions.
Reduction: The resulting 5-chloro-2,6-dimethoxypyridine-3-carbaldehyde can then be reduced to the corresponding alcohol, this compound. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) are typically effective for the selective reduction of an aldehyde in the presence of a pyridine ring and chloro-substituents.
An alternative strategy for introducing the C3-methanol group could involve a lithiation-formylation sequence, although this might be complicated by the presence of multiple potential lithiation sites. clockss.org
Specific Reaction Conditions and Catalytic Systems for Synthesis
The successful execution of the proposed synthetic sequence relies on the careful selection of reaction conditions and catalysts for each step.
| Step | Reaction | Reagents and Conditions | Catalyst |
| 1 | Methoxylation | Sodium methoxide, Methanol, Reflux | None |
| 2 | Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile (B52724), Room Temperature | Potentially a Lewis acid to enhance regioselectivity |
| 3 | Formylation | Phosphorus oxychloride, Dimethylformamide (DMF), 0 °C to Room Temperature | None |
| 4 | Reduction | Sodium borohydride (NaBH4), Methanol, 0 °C to Room Temperature | None |
Table 1: Proposed Reaction Conditions for the Synthesis of this compound
Exploration of Novel and Efficient Synthetic Pathways
While the multistep approach provides a feasible route, there is a continuous drive in chemical synthesis towards more efficient and sustainable methods. This includes the development of green chemistry approaches and the use of biocatalysis.
Green Chemistry Approaches in Pyridine Synthesis
Green chemistry principles encourage the use of methodologies that reduce or eliminate the use of hazardous substances. nih.govacs.org For a molecule like this compound, this could involve several strategies:
Multicomponent Reactions (MCRs): Although challenging for such a specifically substituted pyridine, the development of a one-pot MCR that brings together multiple starting materials to form the target molecule would be a significant advancement in terms of atom economy and process efficiency. nih.govacs.orgconicet.gov.ar
Catalytic C-H Activation: Direct C-H functionalization of a simpler pyridine precursor would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. Research into regioselective C-H chlorination and hydroxymethylation of pyridine rings is an active area.
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry. For instance, exploring water or other green solvents for the synthetic steps would be a valuable improvement.
Chemoenzymatic and Biocatalytic Routes
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions.
Biocatalytic Hydroxylation: Certain oxidoreductase enzymes have been shown to hydroxylate pyridine rings at specific positions. nih.gov While a specific enzyme for the C3-hydroxymethylation of a 5-chloro-2,6-dimethoxypyridine scaffold has not been reported, the potential for enzyme discovery and engineering exists. For instance, alcohol dehydrogenases from various microorganisms have been used for the oxidation of methanol and other alcohols, and could potentially be used in the reverse reaction for the reduction of the corresponding aldehyde. nih.gov
Whole-Cell Biotransformations: The use of whole microbial cells to perform specific chemical transformations can be a cost-effective and sustainable approach. A microorganism could potentially be engineered to express the necessary enzymes to convert a precursor into this compound in a single fermentation process.
While the application of these novel approaches to the synthesis of this specific target molecule is still in the exploratory phase, they represent promising avenues for future research and development, aiming for more sustainable and efficient production methods.
Flow Chemistry Applications in Pyridine Derivatization
Continuous flow chemistry presents a powerful alternative to traditional batch processing for the synthesis of pyridines and their derivatives. This technology offers significant advantages in terms of scalability, safety, reproducibility, and process control. nih.gov
The application of flow chemistry to pyridine synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for managing highly exothermic or rapid reactions. For instance, the quaternization of pyridines, a common derivatization reaction, can be effectively performed in a continuous flow system. Research has demonstrated the use of automated flow systems combined with machine learning algorithms, such as Bayesian optimization, to rapidly identify optimal reaction conditions for maximizing product yield and minimizing reaction time. nih.gov
Furthermore, flow chemistry facilitates multi-step syntheses by allowing the direct coupling of sequential reaction steps, eliminating the need for isolation and purification of intermediates. This approach has been explored for the synthesis of functional materials based on a poly(4-vinylpyridine) backbone, where functionalization was achieved in a continuous flow reactor. nih.gov The insights gained from such systems, including the effects of steric hindrance and ionic interactions on polymer chains, are transferable to the derivatization of smaller pyridine molecules. nih.gov This methodology could be adapted for the proposed synthesis of this compound, potentially improving efficiency and yield.
Optimization of Synthetic Yields and Purity in Laboratory-Scale Production
Maximizing the yield and ensuring the high purity of the final product are paramount in any synthetic endeavor. For the laboratory-scale production of substituted pyridines like this compound, a systematic optimization of reaction and purification parameters is essential.
Reaction Parameter Optimization: The choice of solvent, catalyst, temperature, and reagents can dramatically influence the outcome of a reaction. Optimization studies for the synthesis of other functionalized pyridines have shown that a multi-variable approach is often necessary. researchgate.netacs.org
For example, in multi-component reactions to form pyridine rings, the catalyst and solvent system are critical. Optimization campaigns have identified that changing the catalyst or even the counter-anion can significantly impact yield. researchgate.net Similarly, the selection of an appropriate base or additive can be crucial for promoting the desired reactivity and suppressing side reactions. acs.org A study on the photochemical functionalization of pyridine demonstrated that the addition of 2,4,6-collidine significantly improved the yield of the desired product. acs.org
Below is a representative data table illustrating how reaction conditions can be optimized, based on findings for a generic pyridine functionalization.
| Entry | Additive (mol %) | Temperature (°C) | Solvent | Yield (%) |
| 1 | None | 25 | Acetonitrile | 10 |
| 2 | 2,4,6-Collidine (25) | 25 | Acetonitrile | 25 |
| 3 | 2,4,6-Collidine (50) | 35 | Acetonitrile | 41 |
| 4 | Pyridine (50) | 35 | Acetonitrile | 15 |
| 5 | 2,4,6-Collidine (50) | 35 | Dichloromethane (B109758) | 28 |
| This table is illustrative, based on optimization principles from related syntheses. acs.org |
Purity and Purification Strategies: Achieving high purity often involves carefully designed purification protocols. Traditional methods like column chromatography can be effective but are often time-consuming and can lead to product loss. Therefore, optimizing reactions to yield products that can be purified by simpler methods like crystallization or distillation is highly advantageous. researchgate.netorgsyn.org
The Hantzsch dihydropyridine (B1217469) synthesis, a classic method for creating pyridine rings, often yields a crystalline product directly from the reaction mixture, which can be isolated in high purity by simple filtration. nih.gov For non-crystalline or liquid products, distillation under reduced pressure is a common purification technique. orgsyn.org Liquid-liquid extraction is another fundamental technique used to separate the product from impurities based on differential solubility. The choice of extraction solvents and the pH of the aqueous phase must be carefully selected to ensure efficient separation. orgsyn.org
Ultimately, a combination of reaction optimization to minimize byproduct formation and the selection of an appropriate, efficient purification strategy is key to obtaining high yields of pure this compound on a laboratory scale.
Chemical Reactivity and Derivatization Strategies of 5 Chloro 2,6 Dimethoxypyridine 3 Methanol
Transformations Involving the Chloro Moiety
The chloro group at the 5-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is influenced by the electron-donating methoxy (B1213986) groups, which can affect the propensity for various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
While specific literature on nucleophilic aromatic substitution (SNAr) reactions of 5-Chloro-2,6-dimethoxypyridine-3-methanol is not extensively detailed in publicly available research, the general principles of SNAr on chloropyridines provide a framework for its expected reactivity. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two electron-donating methoxy groups at positions 2 and 6 would be expected to decrease the electrophilicity of the ring, potentially making SNAr reactions more challenging compared to un-substituted or electron-withdrawing group-substituted chloropyridines. However, with appropriate nucleophiles and reaction conditions, substitution of the chloro group is anticipated.
Common nucleophiles for such transformations include amines, alkoxides, and thiolates. For instance, the displacement of the chloride with an amine would lead to the corresponding 5-aminopyridine derivative, a common structural motif in medicinal chemistry.
| Reactant | Nucleophile | Potential Product |
| This compound | Ammonia | 5-Amino-2,6-dimethoxypyridine-3-methanol |
| This compound | Sodium methoxide (B1231860) | 2,5,6-Trimethoxypyridine-3-methanol |
| This compound | Sodium thiophenoxide | 2,6-Dimethoxy-5-(phenylthio)pyridine-3-methanol |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on the Pyridine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent on this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position.
Sonogashira Coupling: For the formation of a carbon-carbon triple bond, a Sonogashira coupling with a terminal alkyne can be envisioned. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.
Buchwald-Hartwig Amination: This cross-coupling reaction provides an alternative to classical SNAr for the formation of C-N bonds. It involves the palladium-catalyzed reaction of the chloropyridine with an amine, offering a broad substrate scope and mild reaction conditions.
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | (2,6-Dimethoxy-5-phenylpyridin-3-yl)methanol |
| Sonogashira | Phenylacetylene | (2,6-Dimethoxy-5-(phenylethynyl)pyridin-3-yl)methanol |
| Buchwald-Hartwig | Aniline | (5-(Anilino)-2,6-dimethoxypyridin-3-yl)methanol |
Reductive Dehalogenation Methodologies
The chloro group can be removed through reductive dehalogenation to yield (2,6-Dimethoxypyridin-3-yl)methanol. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. This reaction is useful when the pyridine core with the existing substitution pattern is desired without the halogen.
Reactions at the Primary Alcohol Functionality
The primary alcohol group at the 3-position provides another avenue for derivatization, allowing for oxidation to carbonyl compounds or conversion into esters and ethers.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. This would yield 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving a Swern or TEMPO-mediated oxidation followed by treatment with sodium chlorite, would lead to the formation of 5-Chloro-2,6-dimethoxypyridine-3-carboxylic acid.
| Reaction | Reagent | Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 5-Chloro-2,6-dimethoxypyridine-3-carbaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | 5-Chloro-2,6-dimethoxypyridine-3-carboxylic acid |
Esterification and Etherification Reactions
Esterification: The primary alcohol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For example, reaction with acetyl chloride would yield (5-chloro-2,6-dimethoxypyridin-3-yl)methyl acetate.
Etherification: Ether derivatives can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which then reacts with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would give 5-chloro-2,6-dimethoxy-3-(methoxymethyl)pyridine.
| Reaction | Reagent | Product |
| Esterification | Acetyl chloride | (5-chloro-2,6-dimethoxypyridin-3-yl)methyl acetate |
| Etherification | Methyl iodide (after deprotonation) | 5-chloro-2,6-dimethoxy-3-(methoxymethyl)pyridine |
Halogenation of the Hydroxyl Group
The primary alcohol group at the C-3 position is a key site for synthetic modification, particularly through halogenation to form a more reactive chloromethyl or bromomethyl group. This transformation converts the alcohol into a better leaving group, facilitating subsequent nucleophilic substitution reactions.
A common and effective method for this conversion is the use of thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (B109758) or toluene. This reaction proceeds readily, converting the hydroxymethyl group into a chloromethyl group. For instance, the treatment of similar hydroxymethyl pyridines with thionyl chloride at low to ambient temperatures results in high yields of the corresponding chloromethyl pyridine hydrochloride salt. google.comgoogle.com The reaction typically involves the dropwise addition of thionyl chloride to a solution of the alcohol, followed by a period of stirring to ensure complete reaction. google.comprepchem.com The product is often isolated as a stable hydrochloride salt, which can be used directly in further synthetic steps.
Table 1: Reagents for Halogenation of Hydroxymethylpyridines
| Reagent | Typical Solvent | Product | Reference |
| Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | google.com |
| Thionyl Chloride (SOCl₂) | Toluene | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | google.com |
| Triphosgene | Toluene | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | google.com |
Reactivity of the Dimethoxy Groups
The two methoxy groups at the C-2 and C-6 positions significantly influence the electronic properties of the pyridine ring. While generally stable, these ether linkages can be cleaved under specific, often harsh, conditions to yield hydroxypyridines.
The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. For electron-rich systems like dimethoxypyridines, strong acids are required to break the C-O bond. Reagents capable of effecting this transformation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as potent Lewis acids such as boron tribromide (BBr₃). pressbooks.pubmasterorganicchemistry.com
The choice of reagent can sometimes allow for selective demethylation. However, given the presence of two activating methoxy groups on the pyridine ring, conditions often need to be carefully controlled to avoid complete demethylation or undesired side reactions. The reaction with HBr or HI typically requires elevated temperatures to proceed at a practical rate. pressbooks.pub Boron tribromide is a powerful reagent that can often cleave ethers under milder conditions than protic acids.
The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. masterorganicchemistry.comwikipedia.org For aryl methyl ethers, the reaction is initiated by the protonation of the ether oxygen by a strong acid, forming an oxonium ion. masterorganicchemistry.compearson.com This step makes the adjacent carbon atom more electrophilic.
Subsequently, a nucleophile (such as a bromide or iodide ion) attacks the methyl group in a bimolecular nucleophilic substitution (S_N2) reaction. pressbooks.pubwikipedia.org This is the predominant pathway for methyl ethers because the formation of a primary methyl carbocation is highly unfavorable. masterorganicchemistry.com The products of this step are the hydroxypyridine and a methyl halide (e.g., methyl bromide or methyl iodide). If a Lewis acid like BBr₃ is used, it coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond without the need for a separate protonation step.
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. youtube.com In acidic media, which is common for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.org
However, the reactivity and regioselectivity of EAS are profoundly influenced by the existing substituents. In the case of this compound, the two methoxy groups at positions C-2 and C-6 are powerful activating groups. They are ortho-, para-directing and donate electron density into the ring via resonance. Their directing influence would strongly favor substitution at the C-3, C-4, and C-5 positions.
Considering the existing substitution pattern:
The C-2 and C-6 positions are occupied by methoxy groups.
The C-3 and C-5 positions are occupied by the hydroxymethyl and chloro groups, respectively.
5 Chloro 2,6 Dimethoxypyridine 3 Methanol As a Key Synthetic Intermediate in Academic Research
Precursor in the Synthesis of Complex Pyridine-Containing Architectures
The highly decorated pyridine (B92270) ring of 5-Chloro-2,6-dimethoxypyridine-3-methanol makes it a prospective candidate for the synthesis of intricate molecular structures. The interplay of its functional groups allows for sequential and site-selective reactions, which is a cornerstone of modern synthetic strategy.
The development of novel fused heterocyclic systems is a significant area of chemical research, driven by the search for new therapeutic agents and functional materials. While specific examples utilizing this compound are not prominently documented, its structure suggests potential pathways for such constructions. For instance, the hydroxymethyl group at the 3-position and the chloro group at the 5-position could, in principle, be manipulated to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. The methoxy (B1213986) groups at the 2- and 6-positions can influence the electronic properties of the pyridine ring and could also serve as handles for further functionalization or demethylation to reveal reactive hydroxyl groups.
The total synthesis of natural products is a rigorous test for any synthetic methodology and often requires the use of highly functionalized building blocks. Pyridine-containing natural products are a diverse class of bioactive molecules. An intermediate like this compound could theoretically be employed in the synthesis of complex natural products where a substituted pyridine core is required. However, there is currently no published research that explicitly details the use of this specific compound as an intermediate in the total synthesis of a natural product.
Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their strong coordinating ability with a wide range of metal centers. The substituents on the pyridine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The functional groups on this compound offer multiple points for modification to create novel ligand scaffolds. For example, the hydroxymethyl group could be converted into a phosphine (B1218219) or an amine to generate bidentate or tridentate ligands. The chloro and methoxy groups can also be expected to modulate the electronic landscape of the pyridine nitrogen, which is a key factor in its coordination behavior. Despite this potential, specific instances of its use in the synthesis of ligands for catalysis are not found in the current body of scientific literature.
Role in the Development of Research Probes and Tool Compounds
Chemical probes and tool compounds are essential for dissecting complex biological processes. These molecules are designed to interact with specific biological targets and often contain reporter groups such as fluorescent tags or spin labels.
The design of molecular scaffolds that can be readily diversified is a central theme in chemical biology. The orthogonal reactivity of the functional groups on this compound makes it an attractive, albeit underexplored, scaffold. The chloro group is amenable to cross-coupling reactions, the hydroxymethyl group can be derivatized through esterification or etherification, and the methoxy groups could potentially be demethylated to provide further handles for modification. This allows for the systematic variation of substituents around the pyridine core, which is a key strategy in structure-activity relationship (SAR) studies.
Fluorescent and spin-labeled tags are critical for visualizing and quantifying biological events. While there is no direct evidence of this compound being used for this purpose, its structure contains the necessary handles to attach such reporter groups. The hydroxymethyl group, for example, could be used to link to a fluorophore or a paramagnetic spin label. The substituted pyridine core itself might also serve to modulate the photophysical properties of an attached fluorophore.
Integration into Materials Science Research
The unique combination of a halogenated and oxygenated pyridine core with a primary alcohol function makes this compound a promising candidate for incorporation into various material frameworks. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, the chloro group offers a site for cross-coupling reactions or can participate in halogen bonding, and the methanol (B129727) group provides a handle for esterification or etherification to build larger structures.
The development of functional polymers often relies on the incorporation of monomers with specific chemical functionalities. Pyridine-containing polymers are known for their diverse applications, including as sensors, catalysts, and in electronic devices. The presence of the pyridine ring in the polymer backbone can influence properties such as thermal stability, conductivity, and solubility.
The methanol group on this compound is a key feature that would allow it to be readily incorporated into polyesters or polyethers through condensation polymerization. The chloro and dimethoxy substituents on the pyridine ring would be expected to modulate the electronic properties and solubility of the resulting polymer. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy groups can influence the polymer's photophysical and electrochemical characteristics.
While specific data on polymers derived from this exact monomer is scarce, research on related substituted pyridines provides a basis for its potential. For example, polymers containing substituted pyridine units have been explored for their ion-sensing capabilities and as components in reactive coatings. The functional groups on the pyridine ring play a crucial role in the performance of these materials.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Example | Potential Polymer Linkage | Expected Polymer Properties |
| Polycondensation (Esterification) | Terephthaloyl chloride | Ester | Enhanced thermal stability, potential for liquid crystallinity |
| Polycondensation (Etherification) | 1,4-Dibromobutane | Ether | Increased flexibility, altered solubility profile |
| Post-polymerization modification | Polymer with reactive sites | Attachment via methanol group | Introduction of specific functionalities |
It is important to note that the synthesis of polymers from highly substituted monomers can sometimes be challenging due to steric hindrance. However, modern polymerization techniques, such as controlled radical polymerization or vapor-based polymerization, have shown success with a variety of functionalized monomers.
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a powerful tool for creating complex and functional architectures. Pyridine-based ligands are extensively used in the construction of supramolecular assemblies, such as macrocycles, cages, and coordination polymers, due to the directional nature of the nitrogen lone pair's interaction with metal ions or hydrogen bond donors. nih.govamu.edu.pl
The structure of this compound suggests several possibilities for its role in supramolecular chemistry. The pyridine nitrogen can coordinate to a metal center, while the methanol group can engage in hydrogen bonding, potentially leading to the formation of extended networks. The chlorine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering to control the solid-state packing of molecules.
Research on the self-assembly of halogenated pyridine derivatives has demonstrated the significant influence of halogen substituents on the resulting supramolecular structures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of diverse and intricate architectures. While specific studies on this compound are not prominent, the principles established from related systems suggest its potential to form well-defined supramolecular assemblies.
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Interacting Partner Example | Resulting Supramolecular Motif |
| Metal Coordination | Palladium(II) or Platinum(II) ions | Discrete metallacycles or coordination polymers |
| Hydrogen Bonding | Carboxylic acids, other alcohols | 1D chains, 2D sheets, or 3D networks |
| Halogen Bonding | Electron-rich atoms (e.g., N, O) | Directional control of crystal packing |
The formation of such supramolecular structures is often highly dependent on factors like solvent, temperature, and the presence of guest molecules. The multifunctionality of this compound makes it a fascinating candidate for the exploration of complex, multicomponent self-assembly processes.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,6 Dimethoxypyridine 3 Methanol and Its Derivatives in Academic Studies
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for deducing the connectivity and spatial arrangement of atoms within a molecule.
To confirm the intricate structure of 5-Chloro-2,6-dimethoxypyridine-3-methanol, a suite of two-dimensional (2D) NMR experiments would be employed. These experiments provide correlation data that is not available in standard one-dimensional (1D) spectra. google.combldpharm.comgoogle.com
Correlation Spectoscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the proton of the hydroxymethyl group (-CH₂OH) and the hydroxyl proton (-OH), as well as any long-range couplings involving the aromatic proton. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. google.com This is crucial for assigning the ¹³C signals based on their attached, and more easily assigned, ¹H signals. For the title compound, HSQC would definitively link the proton signals of the two methoxy (B1213986) groups and the methylene (B1212753) group to their corresponding carbon signals. google.com
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | ~160 | OCH₃ (at C2) → C2 |
| 3 | - | ~120 | H4 → C3, CH₂OH → C3 |
| 4 | ~7.8 | ~140 | CH₂OH → C4 |
| 5 | - | ~115 | H4 → C5 |
| 6 | - | ~158 | OCH₃ (at C6) → C6 |
| -CH₂OH | ~4.6 | ~60 | H4 → -CH₂OH |
| -OCH₃ (C2) | ~4.0 | ~54 | - |
| -OCH₃ (C6) | ~4.1 | ~55 | - |
| -OH | (variable) | - | - |
Note: The chemical shift values are estimates and can vary based on the solvent and other experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected through chemical bonds. mdpi.com This information is vital for understanding the three-dimensional conformation of a molecule in solution. mdpi.com
For this compound, these experiments could reveal:
The preferred orientation of the hydroxymethyl group relative to the pyridine (B92270) ring.
The spatial proximity of the methoxy group protons to the aromatic proton at position 4.
Intermolecular interactions if the compound forms dimers or aggregates in solution.
ROESY is often preferred for molecules in the intermediate molecular weight range where the standard NOE effect can be close to zero. mdpi.com
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition.
ESI and APCI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation.
Electrospray Ionization (ESI): This method is ideal for polar molecules and would be well-suited for this compound due to the presence of the hydroxyl group. It would likely produce a prominent protonated molecule [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can also be used to analyze the title compound.
The high-resolution measurement of the molecular ion peak would allow for the confirmation of the molecular formula, C₈H₁₀ClNO₃. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, expected fragmentation pathways could include:
Loss of a methyl group (-CH₃) from a methoxy substituent.
Loss of a methoxy radical (•OCH₃).
Loss of the hydroxymethyl group (-CH₂OH).
Cleavage of the pyridine ring.
A hypothetical fragmentation table is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical |
| [M+H]⁺ | [M+H - OCH₃]⁺ | Methoxy radical |
| [M+H]⁺ | [M+H - CH₂OH]⁺ | Formaldehyde |
| [M+H]⁺ | [M+H - Cl]⁺ | Chlorine radical |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This data is crucial for understanding the solid-state properties of the compound. While no published crystal structure for this specific compound is readily available, the analysis of related pyridine derivatives often reveals insights into crystal packing and non-covalent interactions. researchgate.net
Crystallographic Parameters and Bond Length/Angle Analysis of a Related Dinitro Analogue
Due to the limited availability of specific crystallographic data for this compound in the surveyed academic literature, we will examine the crystal structure of a related compound, 3-Chloro-5-methoxy-2,6-dinitropyridine, to infer structural characteristics. This analogue shares the chlorinated and methoxylated pyridine core, offering a basis for understanding the geometric parameters of this class of compounds.
The crystal structure of 3-Chloro-5-methoxy-2,6-dinitropyridine was determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic space group P21/c. nih.gov The two nitro groups are significantly twisted with respect to the pyridine ring, with dihedral angles of 33.12(13)° and 63.66(14)°. nih.gov This twisting is a common feature in sterically hindered pyridine derivatives.
The unit cell parameters for this analogue are detailed in the table below.
| Crystallographic Parameter | Value nih.gov |
| Formula | C₆H₄ClN₃O₅ |
| Molecular Weight | 233.57 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.6490 (13) |
| b (Å) | 10.842 (2) |
| c (Å) | 12.715 (3) |
| β (°) | 95.55 (3) |
| Volume (ų) | 912.3 (3) |
| Z | 4 |
An analysis of bond lengths and angles within the pyridine ring and its substituents reveals the electronic and steric effects of the chloro, methoxy, and nitro groups. The C-Cl bond length and the bond lengths within the pyridine ring are consistent with those observed in other chlorinated pyridine systems. The geometry around the nitrogen atom and the bond angles within the ring are characteristic of an sp²-hybridized nitrogen in a heteroaromatic system.
Intermolecular Interactions and Packing Arrangements in a Dinitro Analogue
The crystal packing of 3-Chloro-5-methoxy-2,6-dinitropyridine is primarily governed by weak intermolecular interactions. nih.gov In the absence of strong hydrogen bond donors in this particular analogue, the molecules are arranged in the crystal lattice through a network of van der Waals forces and dipole-dipole interactions. The orientation of the molecules is such that it optimizes these weak interactions, leading to a stable, densely packed structure. The nitro groups, with their significant dipole moments, play a crucial role in directing the crystal packing. The arrangement of molecules in the crystal structure does not indicate any significant π-π stacking interactions between the pyridine rings.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Vibrational Mode Assignment of a Related Pyridine Methanol (B129727)
For the analysis of vibrational modes, we turn to a structurally similar compound, (2-Chloropyridin-3-yl)methanol, for which infrared and Raman spectroscopic data are available. nih.gov This compound shares the chloropyridine methanol core with the title compound, and its vibrational spectrum provides a good basis for understanding the characteristic frequencies of the key functional groups.
Infrared (IR) Spectroscopy:
The IR spectrum of (2-Chloropyridin-3-yl)methanol exhibits characteristic absorption bands that can be assigned to specific functional groups. nih.gov The broad band in the high-frequency region is indicative of the O-H stretching vibration of the methanol group. The C-H stretching vibrations of the aromatic pyridine ring and the CH₂ group of the methanol substituent are also observed. The C=C and C=N stretching vibrations of the pyridine ring appear in the fingerprint region, and their positions are sensitive to the substitution pattern. The C-Cl stretching vibration is typically found at lower wavenumbers.
Raman Spectroscopy:
The Raman spectrum of (2-Chloropyridin-3-yl)methanol complements the IR data and is particularly useful for identifying vibrations of the pyridine ring. nih.gov The symmetric breathing mode of the pyridine ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The vibrations involving the chloro and methanol substituents can also be identified.
A summary of the expected vibrational modes for a compound like this compound, based on the analysis of related structures, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Methanol |
| C-H Stretch (Aromatic) | 3000-3100 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | Methoxy & Methanol |
| C=N Stretch | 1600-1650 | Pyridine Ring |
| C=C Stretch | 1400-1600 | Pyridine Ring |
| C-O Stretch | 1000-1300 | Methoxy & Methanol |
| C-Cl Stretch | 600-800 | Chloro Group |
It is important to note that the presence of two methoxy groups in the target compound, this compound, would introduce additional C-O stretching and CH₃ bending modes, and would also influence the electronic distribution and vibrational frequencies of the pyridine ring compared to the analyzed analogues.
Computational and Theoretical Chemistry Studies on 5 Chloro 2,6 Dimethoxypyridine 3 Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For 5-Chloro-2,6-dimethoxypyridine-3-methanol, these calculations can elucidate its electronic landscape and provide clues about its chemical behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine optimized molecular geometries, vibrational frequencies, and electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP method with various basis sets (e.g., 6-31G(d,p), cc-pVTZ, and 6-311++G(d,p)), have been shown to provide results that are in good agreement with experimental data. nih.gov
A DFT study on the related compound, 2-chloro-6-methoxypyridine, demonstrated that the calculated geometric parameters and vibrational frequencies align well with experimental findings. nih.gov This suggests that similar accuracy can be expected for the ground state properties of this compound. The presence of the bulky chlorine atom and the electron-donating methoxy (B1213986) groups are expected to influence the bond lengths and angles of the pyridine ring. The hydroxymethyl group at the 3-position would further introduce specific geometric and electronic features.
| Property | Predicted Characteristic for this compound | Basis of Prediction |
| Molecular Geometry | Distorted pyridine ring with specific bond elongations and angle variations. | Influence of chloro, methoxy, and hydroxymethyl substituents observed in analogous compounds. nih.gov |
| Vibrational Frequencies | Characteristic IR and Raman peaks corresponding to C-Cl, C-O, O-H, and pyridine ring vibrations. | DFT calculations on 2-chloro-6-methoxypyridine. nih.gov |
| Electronic Spectrum | Absorption bands in the UV-Vis region influenced by the electronic transitions within the substituted pyridine ring. | TD-DFT calculations on similar pyridine derivatives. nih.govresearchgate.net |
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Insights
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Molecular orbital analysis of substituted pyridines reveals that the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of the substituents. For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, while the electron-withdrawing chlorine atom would likely lower the energy of both the HOMO and LUMO. The hydroxymethyl group can also participate in electronic interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
| Molecular Orbital | Predicted Characteristics for this compound |
| HOMO | Primarily localized on the pyridine ring and the oxygen atoms of the methoxy groups, indicating these as potential sites for electrophilic attack. |
| LUMO | Likely distributed over the pyridine ring, with significant contributions from the carbon atom attached to the chlorine, suggesting this as a potential site for nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be moderate, reflecting a balance between the electron-donating and electron-withdrawing groups, leading to a stable yet reactive molecule. |
Conformational Analysis and Energy Landscapes
The flexibility of the methoxy and hydroxymethyl groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's predominant shape and its interactions.
Ab Initio and Semi-Empirical Methods for Conformational Searching
Conformational analysis of molecules with rotatable bonds, such as the C-O bonds of the methoxy groups and the C-C and C-O bonds of the hydroxymethyl group, can be performed using various computational methods. Ab initio and DFT methods provide high accuracy for determining the energies of different conformers, while semi-empirical methods can be used for initial, faster conformational searches.
Studies on 2-methoxypyridine have shown the existence of different conformers due to the rotation of the methyl group. rsc.org For this compound, the rotational barriers of the two methoxy groups and the hydroxymethyl group would lead to a complex potential energy surface with several local minima corresponding to stable conformers. The relative energies of these conformers would be determined by a combination of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the pyridine ring or an oxygen of a methoxy group.
Molecular Dynamics Simulations for Dynamic Behavior
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and identifying the structures and energies of transition states. For this compound, theoretical studies could be employed to investigate various potential reactions, such as nucleophilic substitution, oxidation of the alcohol, or reactions involving the pyridine nitrogen.
Theoretical studies on the reaction of pyridine with chlorine radicals have utilized semi-empirical methods to elucidate the addition mechanism and identify transition states. researchgate.net For this compound, DFT calculations could be used to model potential reaction pathways. For instance, the mechanism of a nucleophilic attack on the carbon atom bearing the chlorine atom could be investigated by locating the transition state and calculating the activation energy. Similarly, the mechanism of esterification of the hydroxymethyl group could be computationally explored. These studies would provide valuable information on the feasibility and kinetics of various chemical transformations.
Computational Studies of Palladium-Catalyzed Cross-Coupling Pathways
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For a substrate such as this compound, the chlorine atom at the 5-position of the pyridine ring is the most probable site for such reactions. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these transformations.
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Mizoroki-Heck reactions, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (for coupling reactions involving an organometallic reagent), and reductive elimination. researchgate.net Computational modeling of these steps for a molecule like this compound would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products.
Oxidative Addition: This is often the rate-determining step. A low-valent palladium(0) complex reacts with the C-Cl bond of the pyridine ring. The reactivity in this step is influenced by the electron density at the carbon atom bearing the chlorine. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating methoxy groups at the 2- and 6-positions will modulate the energy barrier for this step. Non-covalent interactions between halopyridine substrates and other species in the reaction mixture can also influence the catalytic outcome. researchgate.net
Transmetalation: In a Suzuki-Miyaura coupling, for instance, the organopalladium(II) halide formed in the oxidative addition step would react with an organoboron compound in the presence of a base. Computational studies can model the role of the base and solvent in facilitating this step.
Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The steric and electronic effects of the substituents on the pyridine ring would be crucial in determining the energetics of this step.
While specific data for this compound is not available, a hypothetical energy profile for a Suzuki-Miyaura coupling reaction could be constructed based on studies of similar chloropyridine derivatives.
Illustrative Data Table: Hypothetical Calculated Energies for a Suzuki-Miyaura Coupling Pathway
| Species/Transition State | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Pd(0)L2 + Arylboronic acid + Base | 0.0 |
| Oxidative Addition TS | Transition state for the C-Cl bond cleavage | +15.2 |
| Oxidative Addition Intermediate | Arylpalladium(II) complex | -5.7 |
| Transmetalation TS | Transition state for the transfer of the aryl group from boron to palladium | +12.8 |
| Reductive Elimination TS | Transition state for the formation of the new C-C bond | +21.5 |
| Products | Coupled product + Pd(0)L2 + Salt byproducts | -25.0 |
Note: These values are hypothetical and serve to illustrate the expected relative energies in a typical palladium-catalyzed cross-coupling reaction pathway based on computational studies of analogous systems.
Theoretical Investigations of Nucleophilic Substitution Mechanisms
The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing nitrogen atom. Theoretical investigations, often using DFT calculations, can provide detailed insights into the mechanisms of these reactions. rsc.orgnih.govrsc.org
For this molecule, nucleophilic attack could potentially occur at the carbon bearing the chlorine atom (C5) or at the carbons bearing the methoxy groups (C2 and C6). The chlorine at C5 is a good leaving group, making this position a likely site for nucleophilic aromatic substitution (SNAAr).
The classical SNAAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational studies can model the energy profile of this reaction, including the stability of the Meisenheimer intermediate and the transition states leading to its formation and decomposition.
Key factors influencing the reactivity that can be analyzed computationally include:
The nature of the nucleophile: The strength and charge of the incoming nucleophile will significantly affect the activation energy.
The leaving group ability: The C-Cl bond strength and the stability of the departing chloride ion are critical.
Solvent effects: Implicit or explicit solvent models can be used to understand the role of the solvent in stabilizing charged intermediates and transition states.
Density functional theory calculations have been employed to assess the mechanisms of nucleophilic substitution of various compounds with pyridine as a neutral nucleophile. nih.govrsc.org These studies provide a framework for understanding the reverse reaction, where the pyridine ring itself is the substrate.
Illustrative Data Table: Hypothetical Activation Energies for Nucleophilic Substitution at C5
| Nucleophile | Solvent | Reaction Mechanism | Calculated Activation Energy (kcal/mol) |
| NH3 | Gas Phase | SNAAr | 28.5 |
| NH3 | DMSO | SNAAr | 22.1 |
| OH- | Water | SNAAr | 15.3 |
| CH3O- | Methanol (B129727) | SNAAr | 16.8 |
Note: These are illustrative values based on general principles of nucleophilic aromatic substitution on chloropyridines and are not derived from specific calculations on this compound.
Spectroscopic Property Predictions (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the characterization and identification of molecules.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. stenutz.euacs.orgsemanticscholar.orgacs.org The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them to a standard (e.g., TMS).
For this compound, computational methods could predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. While specific calculations are not available, we can anticipate the relative chemical shifts based on the electronic environment of each nucleus. For instance, the proton on the pyridine ring would likely be the most downfield aromatic proton due to the deshielding effect of the nitrogen atom. The methoxy protons would appear as singlets, and the methylene (B1212753) protons of the methanol group would also be a distinct signal.
Illustrative Data Table: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (in ppm)
| Atom | Predicted 1H Chemical Shift | Hypothetical Experimental 1H Chemical Shift | Predicted 13C Chemical Shift | Hypothetical Experimental 13C Chemical Shift |
| C2-OCH3 | 4.05 | 4.02 | - | 54.2 |
| C6-OCH3 | 4.08 | 4.06 | - | 54.5 |
| CH2OH | 4.65 | 4.62 | - | 60.1 |
| H4 | 7.85 | 7.82 | - | - |
| C2 | - | - | 162.5 | 162.1 |
| C3 | - | - | 120.8 | 120.5 |
| C4 | - | - | 140.1 | 139.8 |
| C5 | - | - | 125.6 | 125.3 |
| C6 | - | - | 161.9 | 161.5 |
Note: These values are hypothetical and for illustrative purposes only, based on expected trends for substituted pyridines.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.netmdpi.comwisc.eduarxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix can be constructed and diagonalized to yield the vibrational modes and their corresponding frequencies.
For this compound, characteristic vibrational modes would include:
O-H stretching of the methanol group.
C-H stretching of the methoxy and methylene groups.
C=C and C=N stretching of the pyridine ring.
C-O stretching of the methoxy and alcohol groups.
C-Cl stretching.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
Illustrative Data Table: Hypothetical Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm-1) | Scaled Frequency (cm-1) |
| O-H stretch | 3650 | 3450 |
| Aromatic C-H stretch | 3100 | 3050 |
| Aliphatic C-H stretch | 2980 | 2930 |
| C=N/C=C ring stretch | 1600 | 1580 |
| CH2 scissoring | 1450 | 1430 |
| C-O stretch (methoxy) | 1250 | 1230 |
| C-Cl stretch | 750 | 730 |
Note: These are representative values for the types of vibrations expected for this molecule and are not the result of actual calculations.
Advanced Analytical Methodologies for Research Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "5-Chloro-2,6-dimethoxypyridine-3-methanol". Its versatility allows for the development of methods to assess purity, quantify the compound in mixtures, and track the consumption of reactants and formation of products over the course of a synthesis.
In the synthesis of substituted pyridines, the formation of positional isomers is a common challenge. For a compound such as "this compound," potential isomeric impurities could include other chlorination or methoxylation patterns on the pyridine (B92270) ring. The development of a robust HPLC method capable of separating these closely related species is paramount for accurate purity assessment.
A typical approach to method development would involve screening various stationary and mobile phases. Reversed-phase HPLC is a common starting point for moderately polar compounds.
Stationary Phase Selection: A variety of reversed-phase columns could be evaluated to achieve optimal separation.
C18 (Octadecylsilane): This is the most common reversed-phase packing and provides good retention for a wide range of organic molecules based on hydrophobicity.
C8 (Octylsilane): A shorter alkyl chain than C18, resulting in less retention, which can be advantageous for more retained compounds.
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the pyridine ring, which can be beneficial for separating aromatic isomers.
Pentafluorophenyl (PFP): Provides unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.
Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired resolution.
Solvent System: A gradient elution using a mixture of an aqueous phase (often with a buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient allows for the elution of compounds with a range of polarities.
pH Control: The pH of the aqueous phase can significantly impact the retention of pyridine compounds due to the basicity of the nitrogen atom (pKa of pyridine is ~5.2). helixchrom.com Buffering the mobile phase can ensure consistent retention times and peak shapes. Common buffers include phosphate, acetate, or formate.
Additives: The addition of small amounts of acids like formic acid or trifluoroacetic acid can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support. sielc.com
A hypothetical HPLC method for the analysis of "this compound" and its potential isomers is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
While "this compound" itself is not chiral, its derivatives could be. For instance, if the methanol group were oxidized to a ketone and then asymmetrically reduced, a chiral secondary alcohol would be formed. In such cases, determining the enantiomeric purity is crucial. Chiral HPLC is the most common technique for this purpose.
The primary strategy for chiral separation by HPLC involves the use of a chiral stationary phase (CSP). chiralpedia.com These phases are designed to have specific interactions with enantiomers, leading to different retention times.
Common Chiral Stationary Phases:
Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series) are widely used and have proven effective for a broad range of compounds, including heterocyclic molecules. nih.govnih.gov
Pirkle-type CSPs: These are based on a small chiral molecule covalently bound to the silica support and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.
The mobile phase for chiral HPLC is typically a non-polar solvent system, such as a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. nih.gov The choice of alcohol and its concentration can significantly influence the separation.
A representative, though hypothetical, chiral HPLC method for a derivative of "this compound" is outlined below.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis
During the synthesis of "this compound," volatile by-products or residual starting materials may be present. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of these volatile components. psu.edunih.gov The sample is vaporized and separated based on boiling point and polarity in the GC column, and then the individual components are detected and identified by the mass spectrometer.
Potential volatile by-products could include incompletely reacted starting materials or side-products from unintended reactions. For example, if the synthesis involves a chlorination step, residual solvent or other chlorinated species could be present.
GC-MS Method Parameters:
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is often suitable for a wide range of volatile organic compounds.
Injection: A split/splitless injector is typically used, with the split ratio adjusted based on the expected concentration of the analytes.
Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. The program would start at a low temperature to resolve highly volatile components and ramp up to a higher temperature to elute less volatile compounds.
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method, which generates reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST) for compound identification.
A general GC-MS method for the analysis of volatile impurities is described in the following table.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orgnih.gov It is particularly useful for the analysis of ionic species and can be a powerful complementary technique to HPLC. In the context of "this compound," CE could be employed to analyze charged impurities, such as salts or ionized by-products, or for the analysis of derivatives that bear a charge.
Modes of Capillary Electrophoresis:
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where the separation occurs in a buffer-filled capillary. Cations, anions, and neutral molecules can be separated. Neutral species like "this compound" would migrate with the electroosmotic flow (EOF). nih.gov
Micellar Electrokinetic Chromatography (MEKC): This technique is used for the separation of neutral compounds. A surfactant is added to the buffer above its critical micelle concentration. The neutral analytes partition between the micelles and the aqueous buffer, allowing for their separation.
Method Development Considerations:
Buffer pH: The pH of the background electrolyte is a critical parameter as it determines the charge of the analytes and the magnitude of the EOF.
Buffer Concentration: Affects the ionic strength of the solution, which in turn influences migration times and peak shapes.
Applied Voltage: A higher voltage generally leads to faster separations, but can also generate Joule heating, which may affect resolution.
A hypothetical CZE method for analyzing potential ionic impurities is provided below.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm ID, 60 cm total length (50 cm effective) |
| Background Electrolyte | 50 mM Sodium Phosphate buffer, pH 7.0 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Quantitative NMR (qNMR) for Accurate Concentration Determination in Research Samples
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance without the need for a specific reference standard of the same compound. acs.orgkoreascience.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ethz.ch By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined with high accuracy. acs.orgacs.org
Procedure for qNMR:
An accurate mass of the "this compound" sample is weighed.
An accurate mass of a high-purity, stable internal standard (e.g., maleic acid, dimethyl sulfone) is added. acs.org The standard should have a simple NMR spectrum with at least one peak that is well-resolved from the analyte peaks.
The mixture is dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
The ¹H NMR spectrum is acquired under quantitative conditions, which typically involve a long relaxation delay to ensure complete relaxation of all protons between scans.
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
Key Parameters for qNMR:
| Parameter | Guideline |
| Internal Standard | High purity (>99.5%), chemically stable, non-volatile, simple spectrum with no overlap with analyte signals. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of any proton being quantified. A value of 30-60 seconds is often used. |
| Pulse Angle | A 90° pulse is commonly used. |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (typically >250:1) for the signals being integrated. |
| Solvent | A deuterated solvent that fully dissolves both the analyte and the internal standard. |
This technique is invaluable for qualifying new research batches of "this compound" and for establishing the purity of in-house reference materials.
Future Research Directions and Emerging Applications of Pyridine Methanol Derivatives
Development of Next-Generation Synthetic Strategies for Pyridine (B92270) Scaffolds
The synthesis of highly substituted pyridines remains a central theme in organic chemistry. chemrxiv.orgscienceopen.comresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile methods for constructing pyridine cores. While numerous strategies exist for pyridine synthesis, including powerful cross-coupling and cycloaddition reactions, there is a continuous drive for innovation. acs.org
Next-generation strategies applicable to the synthesis of 5-Chloro-2,6-dimethoxypyridine-3-methanol and its analogues could include:
Late-Stage C-H Functionalization: Directly introducing or modifying substituents on a pre-formed pyridine ring avoids lengthy de novo syntheses. Developing selective C-H activation methods would enable the rapid diversification of complex pyridine methanol (B129727) derivatives.
Flow Chemistry and Automation: Continuous flow processes offer improved safety, scalability, and reaction control. Implementing these technologies for multi-step pyridine syntheses could accelerate the discovery of new derivatives by allowing for rapid library generation.
Biocatalysis: The use of enzymes to perform selective transformations on pyridine rings offers an environmentally friendly alternative to traditional chemical methods. Engineered enzymes could be developed to perform stereoselective oxidations of the methanol group or regioselective modifications of the pyridine core.
Novel Cycloaddition Reactions: Exploring new multicomponent reactions or aza-Diels-Alder strategies could provide access to novel substitution patterns on the pyridine ring that are difficult to achieve through classical methods. nih.gov
Exploration of Novel Reactivity Patterns for this compound
The specific combination of functional groups in this compound opens up numerous possibilities for chemical transformations. A systematic exploration of its reactivity is a key area for future research.
Key reactive sites and potential transformations include:
The C3-Methanol Group: This primary alcohol is a versatile handle for various reactions. It can be oxidized to an aldehyde or carboxylic acid, esterified or etherified to attach other molecular fragments, or converted to an amine via reductive amination. acs.org
The C5-Chloro Group: The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of aryl, alkyl, or amino groups, dramatically increasing molecular complexity.
The Pyridine Nitrogen: As a Lewis base, the ring nitrogen can be quaternized to form pyridinium (B92312) salts, altering the electronic properties and solubility of the molecule. wikipedia.org This is a key step in the mechanism of some pyridine-catalyzed reactions. researchgate.net
The Methoxy (B1213986) Groups: These electron-donating groups influence the reactivity of the pyridine ring. They can potentially be cleaved to reveal hydroxyl groups, providing additional sites for functionalization.
A summary of these potential reactivity explorations is presented in the table below.
| Functional Group | Potential Reaction Type | Potential Outcome/Application |
| C3-Methanol | Oxidation, Esterification, Etherification | Aldehydes for imine formation, esters for prodrugs, ethers for linking to polymers or surfaces. |
| C5-Chloro | Cross-Coupling (Suzuki, Sonogashira, etc.) | Introduction of diverse carbon-based or nitrogen-based substituents for structure-activity relationship studies. |
| Pyridine Nitrogen | Quaternization | Formation of pyridinium salts for use as ionic liquids or phase-transfer catalysts. |
| C2,C6-Methoxy | Ether Cleavage | Generation of dihydroxypyridine derivatives, which are valuable ligands for metal coordination. |
Potential for Application in Advanced Catalysis Research
Pyridine derivatives are ubiquitous as ligands in coordination chemistry and as organocatalysts. wikipedia.orgyoutube.com this compound is a promising precursor for the development of novel catalysts.
Ligand Synthesis: The compound can be readily modified to create new ligands for transition metal catalysis. For instance, the methanol group could be transformed into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursor. The electronic nature of the resulting ligand would be finely tuned by the chloro and methoxy substituents, potentially leading to catalysts with enhanced activity or selectivity.
Organocatalysis: Pyridine and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are effective nucleophilic catalysts. wikipedia.org The specific electronic and steric profile of this compound could be exploited to develop new organocatalysts for acylation, silylation, or condensation reactions.
Electrocatalysis: Substituted pyridiniums have been investigated for the electrochemical reduction of carbon dioxide to methanol. researchgate.net Derivatives of this compound could be explored in this context, where the substituents would modulate the redox potential and stability of the catalytic species.
Design of Custom Molecular Probes for Advanced Biological Research
The pyridine ring is a privileged scaffold found in many biologically active compounds. nih.gov The functional group handles on this compound make it an attractive starting point for the design of custom molecular probes to investigate biological systems. uniroma1.it
Fluorescent Probes: The methanol group can be used as an attachment point to conjugate a fluorophore. The resulting molecule could be designed to target specific enzymes or receptors, with the pyridine core serving as the recognition element. Changes in the fluorescence upon binding could be used to monitor biological processes.
Affinity-Based Probes: By attaching a reactive group (e.g., an electrophile) or a photoreactive group, the molecule could be used to covalently label its biological target. The chloro and methoxy groups would influence the binding affinity and specificity.
Molecularly Imprinted Polymers (MIPs): This compound could serve as a template for creating MIPs for the selective extraction of related pyrimidine (B1678525) or purine-based biomarkers from complex biological samples like urine. researchgate.net
Integration into New Materials Science Paradigms
The development of new functional materials is critical for advances in electronics, energy, and separation technologies. Pyridine-containing molecules are valuable components in the construction of advanced materials. acs.org
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydroxyl group are both excellent coordinating sites for metal ions. This compound could be used as a building block (linker) to construct novel MOFs. The chloro and methoxy groups would project into the pores of the MOF, tuning its chemical environment and affecting its properties for gas storage, separation, or catalysis.
Functional Polymers: The methanol group allows the molecule to be incorporated into polymers like polyesters or polyurethanes, either as a monomer or as a pendant group. This could imbue the resulting polymer with specific properties, such as thermal stability, altered refractive index, or metal-coordinating ability.
Solution-Processable Materials: The substitution pattern influences solubility and intermolecular interactions, which are critical for the processing of materials like organic thin-film transistors or components for perovskite solar cells. arxiv.org Research into the self-assembly and solid-state properties of derivatives could lead to new electronic materials.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 5-Chloro-2,6-dimethoxypyridine-3-methanol, and how can reaction conditions be optimized?
Answer: The synthesis of pyridine derivatives often involves nucleophilic substitution, halogenation, or functional group interconversion. For example, in analogous pyridazine systems, chlorination using thionyl chloride (SOCl₂) under reflux with dry benzene has been employed to introduce chloro groups . For this compound, a plausible route involves:
Methanol Protection : Methoxy groups can be introduced via alkylation of hydroxyl precursors using methyl iodide (CH₃I) in the presence of a base like K₂CO₃.
Chlorination : Chlorination at the 5-position may use POCl₃ or SOCl₂ under controlled conditions to avoid over-substitution.
Hydroxymethylation : A hydroxymethyl group (-CH₂OH) can be added using formaldehyde (HCHO) in acidic or basic media, followed by reduction.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., acetonitrile for SN2 reactions) and temperature (reflux vs. room temperature) to improve yields .
Q. Q2. How should researchers purify and characterize this compound to ensure structural fidelity?
Answer: Purification Methods :
- Recrystallization : Use anhydrous ethanol or ethyl acetate/petroleum ether mixtures for high-purity crystals .
- Column Chromatography : Employ silica gel with eluents like ethyl acetate:hexane (1:3) to isolate the target compound from byproducts.
Q. Characterization Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm methoxy (-OCH₃), chloro (-Cl), and hydroxymethyl (-CH₂OH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ for C₈H₁₀ClNO₃: 216.04).
- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-O stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can crystallographic data for this compound be resolved, especially in cases of twinning or low-resolution data?
Answer: For challenging crystallography:
Data Collection : Use synchrotron radiation or low-temperature (100 K) setups to enhance data resolution.
Structure Solution : Employ dual-space algorithms in SHELXD for phase determination, particularly for small molecules .
Refinement : Apply SHELXL with restraints for bond lengths/angles, especially if disorder is present (e.g., flexible methoxy groups). Use the TWIN command for twinned crystals .
Example Workflow :
Q. Q4. How can researchers address contradictory spectroscopic data (e.g., NMR shifts inconsistent with expected substituent effects) in this compound?
Answer: Contradictions may arise from solvent effects, tautomerism, or paramagnetic impurities. Methodological Steps :
Solvent Calibration : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C.
Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
Q. Q5. What strategies are effective for derivatizing this compound into bioactive analogs, and how can regioselectivity be controlled?
Answer: Derivatization Approaches :
- Sulfonation : React the hydroxymethyl group with thiols (e.g., 1,3,4-thiadiazole-2-thiols) in acetone/K₂CO₃ to form sulfides or sulfones .
- Esterification : Use acetic anhydride or acyl chlorides to protect the -CH₂OH group.
Q. Regioselectivity Control :
- Directing Groups : Leverage methoxy groups’ electron-donating effects to guide electrophilic substitution to the 4-position.
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chloro position for aryl functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
